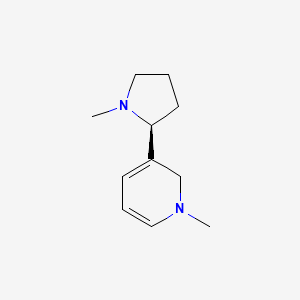![molecular formula C39H65Na3O12 B13425270 Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is a complex organic compound characterized by its unique structure, which includes multiple carboxylate groups and long hydrocarbon chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid derivatives with glycerol, followed by the introduction of carboxylate groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylate groups to alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylate or ketone groups, while reduction can produce alcohol derivatives.
科学的研究の応用
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifying agent in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems, leveraging its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products due to its surface-active properties.
作用機序
The mechanism of action of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another trisodium salt with carboxylate groups, used as a chelating agent.
Trisodium 3-[bis(carboxylatomethyl)amino]propanoate: A compound with similar functional groups, used in various industrial applications.
Uniqueness
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is unique due to its specific structure, which combines long hydrocarbon chains with multiple carboxylate groups. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring surface activity and interaction with lipid membranes.
特性
分子式 |
C39H65Na3O12 |
|---|---|
分子量 |
794.9 g/mol |
IUPAC名 |
trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate |
InChI |
InChI=1S/C39H68O12.3Na/c40-34(41)25-19-13-7-1-4-10-16-22-28-37(46)49-31-33(51-39(48)30-24-18-12-6-3-9-15-21-27-36(44)45)32-50-38(47)29-23-17-11-5-2-8-14-20-26-35(42)43;;;/h33H,1-32H2,(H,40,41)(H,42,43)(H,44,45);;;/q;3*+1/p-3 |
InChIキー |
CZYVZCAYUGONRG-UHFFFAOYSA-K |
正規SMILES |
C(CCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



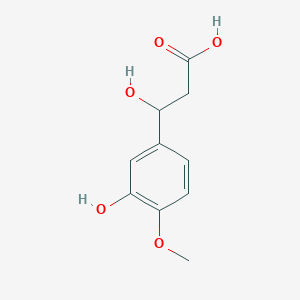

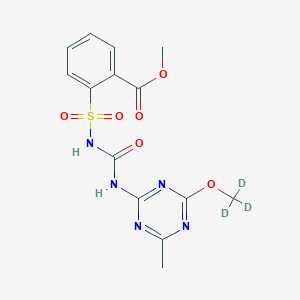
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)


![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
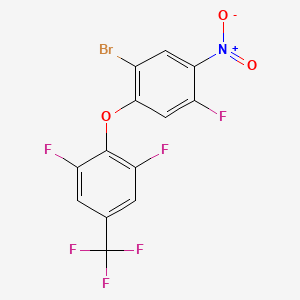

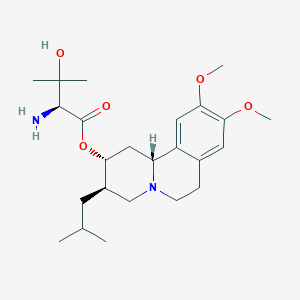
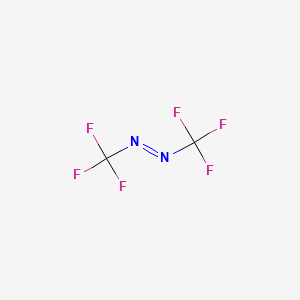
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
